Locacorten-Vioform is a topical pharmaceutical compound primarily used for treating fungal infections, particularly otomycosis, an infection of the outer ear. It is a combination of clioquinol (1%) and flumethasone pivalate (0.02%), where clioquinol acts as an antifungal agent and flumethasone pivalate serves as a corticosteroid to reduce inflammation. This combination enhances the efficacy of treatment by addressing both the fungal infection and associated inflammatory responses .
The synthesis of Locacorten-Vioform involves the combination of clioquinol and flumethasone pivalate. Clioquinol is synthesized from 8-hydroxyquinoline through various chemical reactions, including halogenation and other modifications to enhance its antifungal properties. Flumethasone pivalate is derived from flumethasone, which undergoes esterification with pivalic acid to form the pivalate ester, improving its solubility and absorption profile when applied topically .
The precise synthetic pathways for these compounds are proprietary but typically involve:
The molecular structure of Locacorten-Vioform can be represented as follows:
These compounds exhibit distinct structural features that contribute to their biological activity. Clioquinol has a quinoline backbone with hydroxyl and halogen substituents, while flumethasone features a steroid structure with various functional groups that enhance its anti-inflammatory effects .
In the context of its application, Locacorten-Vioform undergoes several biochemical interactions upon administration:
The antifungal action of clioquinol involves:
Flumethasone pivalate exerts its effects through:
The mechanism of action for Locacorten-Vioform involves a synergistic effect between its two active ingredients:
Clinical studies indicate that Locacorten-Vioform achieves clinical resolution rates around 73%, with varying efficacy depending on the specific fungal pathogens involved .
Relevant data from pharmacological studies highlight that both active ingredients maintain their efficacy over time when stored properly .
Locacorten-Vioform is primarily used in dermatology and otology for:
Research continues into optimizing formulations and exploring additional applications in dermatological practice due to its dual-action properties .
Historical Timeline
Pharmacological ComponentsTable 1: Key Components of Locacorten-Vioform
Component | Chemical Profile | Mechanism of Action | Formulations |
---|---|---|---|
Flumethasone | C~22~H~28~F~2~O~5~; molecular weight 410.458 g/mol | Glucocorticoid receptor agonist; inhibits lymphocyte proliferation, reduces complement activation, and suppresses cytokine release [1] | 0.02% in cream/eardrops [2] [4] |
Clioquinol | C~9~H~5~ClI~2~NO; halogenated hydroxyquinoline | Chelates metal ions (Fe³⁺, Zn²⁺), disrupting microbial enzyme function and DNA synthesis; effective against fungi (Aspergillus, Candida) and bacteria (Staphylococcus aureus) [5] | 1–3% in cream/eardrops [2] [4] |
The prodrug flumetasone pivalate enhances dermal penetration, while clioquinol’s low systemic absorption minimizes toxicity risks [1] [4]. This combination enables simultaneous resolution of inflammation and eradication of pathogens in conditions like eczematous dermatitis or otomycosis.
Locacorten-Vioform belongs to the ATC class S02CA (corticosteroids with anti-infectives in combination), distinguished by its specific pharmacodynamic properties and clinical applications [7].
Therapeutic and Chemical Classification
Clinical Differentiation:
"In double-blind studies, Locacorten-Vioform achieved superior microbiological conversion rates (87%) versus mono-components (placebo: 22%; clioquinol-alone: 48%; flumethasone-alone: 52%) in secondary-infected dermatoses" [5].
This dual-action profile positions it uniquely for infections where inflammation exacerbates microbial persistence.
Regulatory MilestonesTable 2: Regulatory and Adoption Timeline
Year | Region | Approval/Event | Indications |
---|---|---|---|
1964 | Global (Initial) | First human approval | Infected dermatitis, otitis externa [1] |
1977 | Europe | Adopted as otomycosis standard | Fungal otitis externa [4] |
2023 | USA | Veterinary generic (Bimasone) approved | Equine bursitis; canine arthritis/dermatoses; feline pruritus [1] |
2024–2025 | Canada | Shortage due to production delays (resolved Q1 2025) | Supply disruption (DIN 00074454) [7] |
Adoption Drivers
Global Brand Presence:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7